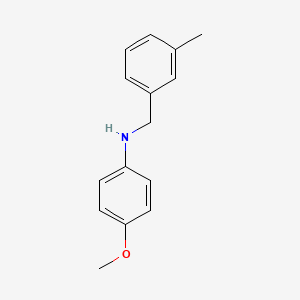

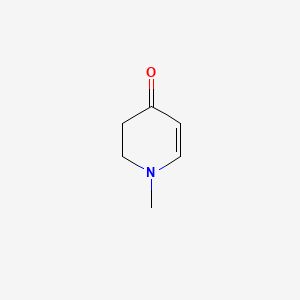

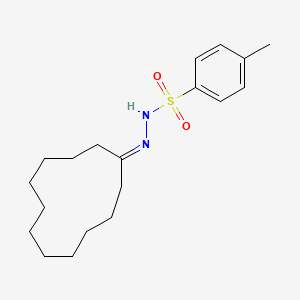

1-(2,5-Dimethoxy-benzyl)-piperazine

Overview

Description

The compound seems to be a derivative of 2,5-Dimethoxybenzyl Alcohol . This compound is an organic molecule with the formula (CH3O)2C6H3CH2OH .

Synthesis Analysis

While specific synthesis methods for “1-(2,5-Dimethoxy-benzyl)-piperazine” were not found, 2,5-Dimethoxybenzyl Alcohol, a related compound, has been used as a starting reagent in the synthesis of various compounds .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl Alcohol, a related compound, is(CH3O)2C6H3CH2OH . The molecular weight is 168.19 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxybenzyl Alcohol, a related compound, include a density of 1.1±0.1 g/cm3, boiling point of 305.6±0.0 °C at 760 mmHg, and a flash point of 127.7±23.2 °C .Scientific Research Applications

Multitarget Antipsychotic Treatments

Research has shown that certain benzoxazole-piperidine (piperazine) derivatives, including those related to 1-(2,5-Dimethoxy-benzyl)-piperazine, exhibit high affinities for dopamine D2 and serotonin 5-HT1A, 5-HT2A receptors. These compounds have demonstrated potential as multitarget antipsychotic treatments due to their pharmacological profile, offering promising therapeutic strategies without significant side effects like catalepsy (Huang et al., 2015).

Bradycardic Agents

A series of compounds with a piperazine moiety have been synthesized and evaluated for their bradycardic activity in vitro. These compounds have shown vasorelaxant and heart-rate-reducing activities, indicating their potential as bradycardic agents (Liang et al., 2010).

Antibacterial Activities

Piperazine units are common in numerous effective drugs, with 1,4-disubstituted piperazines being studied for their antibacterial activities against resistant strains of Staphylococcus aureus. These studies underline the importance of piperazine derivatives in developing new antibiotic therapies (Shroff et al., 2022).

Analytical Characterization

The analytical characterization of regioisomeric bromodimethoxy benzyl piperazines, including those related to 1-(2,5-Dimethoxy-benzyl)-piperazine, has been performed using GC-MS and FTIR. This research is crucial for identifying and distinguishing between isomeric compounds in forensic science (Abdel-Hay et al., 2014).

Metabolic Studies

Studies on the oxidative metabolism of novel antidepressants have revealed insights into how 1-(2,5-Dimethoxy-benzyl)-piperazine derivatives are metabolized in the human body. These findings are essential for understanding the pharmacokinetics and potential interactions of new therapeutic compounds (Hvenegaard et al., 2012).

Central Pharmacological Activity

Piperazine derivatives, including benzylpiperazine, have shown significant central pharmacological activity, being researched for therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. This highlights the versatility and potential of these compounds in treating various central nervous system disorders (Brito et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-(2,5-Dimethoxy-benzyl)-piperazine is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that binds and folds other proteins into their functional 3-dimensional structures .

Mode of Action

The compound interacts with its target, the Heat shock protein HSP 90-alpha, through a cycle of structural rearrangements driven by ATP hydrolysis . This interaction results in the folding of other proteins into their functional structures .

Biochemical Pathways

Given its interaction with the heat shock protein hsp 90-alpha, it is likely to influence the protein folding pathway . The downstream effects of this interaction would depend on the specific proteins being folded and could vary widely.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 1-(2,5-Dimethoxy-benzyl)-piperazine’s action would depend on the specific proteins being folded as a result of its interaction with the Heat shock protein HSP 90-alpha . These effects could potentially influence a wide range of cellular processes.

properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITIJFNTLBMYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016267 | |

| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxy-benzyl)-piperazine | |

CAS RN |

356085-57-9 | |

| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)